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molecular formula C10H12ClNO4 B8658620 1-[2-(2-Chloroethoxy)ethoxy]-2-nitrobenzene CAS No. 67877-69-4

1-[2-(2-Chloroethoxy)ethoxy]-2-nitrobenzene

Cat. No. B8658620
M. Wt: 245.66 g/mol
InChI Key: DOTORTMMZGCERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04504368

Procedure details

This compound was prepared in a manner analogous to the preparation of 5-methoxy-2-nitro-[2-(2-chloroethoxy)ethoxy]benzene for crown ether XIX, except that the sodium salt of o-nitrophenol was used instead of the sodium salt of 5-methoxy-2-nitrophenol.
Name
5-methoxy-2-nitro-[2-(2-chloroethoxy)ethoxy]benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crown ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[CH:5][C:6]([N+:16]([O-:18])=[O:17])=[C:7]([O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][Cl:15])[CH:8]=1.[Na].[N+](C1C=CC=CC=1O)([O-])=O.COC1C=CC([N+]([O-])=O)=C(O)C=1>>[N+:16]([C:6]1[CH:5]=[CH:4][CH:3]=[CH:8][C:7]=1[O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][Cl:15])([O-:18])=[O:17] |^1:18|

Inputs

Step One
Name
5-methoxy-2-nitro-[2-(2-chloroethoxy)ethoxy]benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C1)OCCOCCCl)[N+](=O)[O-]
Name
crown ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C1)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)OCCOCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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